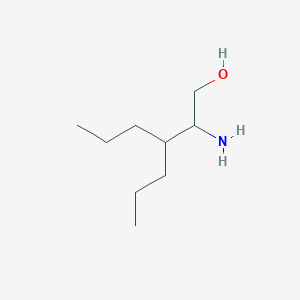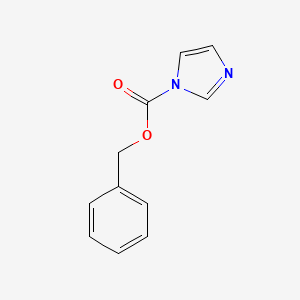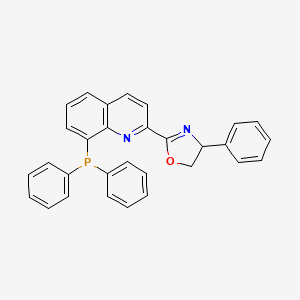
8-(Diphenylphosphanyl)-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Diphenylphosphanyl)-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline is a complex organic compound that features a quinoline core substituted with a diphenylphosphanyl group and a 4-phenyl-4,5-dihydro-1,3-oxazol-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Diphenylphosphanyl)-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline typically involves multi-step organic reactions. One common method includes:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized via a Skraup synthesis or a Friedländer synthesis.
Introduction of the Diphenylphosphanyl Group: The diphenylphosphanyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Formation of the Oxazoline Ring: The oxazoline ring can be synthesized from an amino alcohol and a carboxylic acid derivative, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
化学反应分析
Types of Reactions
8-(Diphenylphosphanyl)-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The oxazoline ring can be reduced to form the corresponding amino alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of amino alcohols.
Substitution: Formation of various substituted quinoline derivatives.
科学研究应用
8-(Diphenylphosphanyl)-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline has several scientific research applications:
Catalysis: It can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Medicinal Chemistry:
Materials Science: Used in the development of novel materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of 8-(Diphenylphosphanyl)-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline depends on its application:
Catalysis: As a ligand, it coordinates to metal centers, altering their electronic properties and facilitating catalytic cycles.
Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity.
Materials Science: Its electronic properties can influence the behavior of materials in electronic devices.
相似化合物的比较
Similar Compounds
8-(Diphenylphosphanyl)quinoline: Lacks the oxazoline ring, making it less versatile in certain applications.
2-(4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline: Lacks the diphenylphosphanyl group, affecting its catalytic properties.
Uniqueness
8-(Diphenylphosphanyl)-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline is unique due to the combination of the diphenylphosphanyl group and the oxazoline ring, which provides a balance of electronic and steric properties, making it highly versatile for various applications.
属性
分子式 |
C30H23N2OP |
|---|---|
分子量 |
458.5 g/mol |
IUPAC 名称 |
diphenyl-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)quinolin-8-yl]phosphane |
InChI |
InChI=1S/C30H23N2OP/c1-4-11-22(12-5-1)27-21-33-30(32-27)26-20-19-23-13-10-18-28(29(23)31-26)34(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-20,27H,21H2 |
InChI 键 |
FYDFMZKMPZIZKS-UHFFFAOYSA-N |
规范 SMILES |
C1C(N=C(O1)C2=NC3=C(C=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


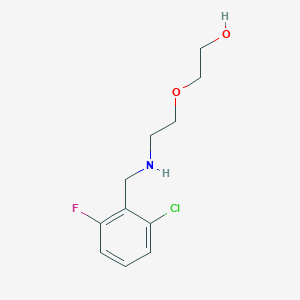
![Methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12497801.png)
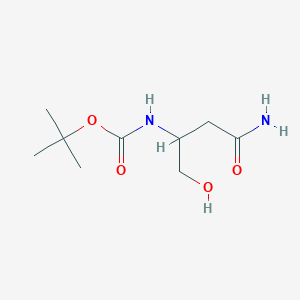
![5-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497821.png)


![N-{1-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-methylbenzamide](/img/structure/B12497848.png)
![Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(phenylacetyl)amino]benzoate](/img/structure/B12497852.png)
![4-hydroxy-2-(piperidin-1-yl)-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12497854.png)


![Methyl 3-amino-4-[(2,4-dimethylphenyl)sulfonyl]-5-(piperidin-1-yl)thiophene-2-carboxylate](/img/structure/B12497871.png)
